6-(2,4-Difluorophenoxy)hexan-1-ol

Description

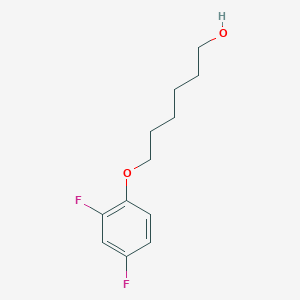

6-(2,4-Difluorophenoxy)hexan-1-ol is a fluorinated ether-alcohol compound characterized by a hexanol backbone substituted with a 2,4-difluorophenoxy group at the sixth carbon. Its molecular formula is C₁₂H₁₆F₂O₂, with a molecular weight of 242.25 g/mol. The compound is notable for its ether linkage and fluorine substituents, which enhance its lipophilicity and metabolic stability compared to non-fluorinated analogs.

Synthetic routes for this compound often involve nucleophilic substitution reactions between 2,4-difluorophenol and a hexanol derivative (e.g., 6-bromohexan-1-ol) under basic conditions. Purification typically employs column chromatography with gradients of hexanes and ethyl acetate .

Properties

IUPAC Name |

6-(2,4-difluorophenoxy)hexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2O2/c13-10-5-6-12(11(14)9-10)16-8-4-2-1-3-7-15/h5-6,9,15H,1-4,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDUNKCGJREJKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)OCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

6-[4-(4-Octoxyphenyl)phenoxy]hexan-1-ol

- Molecular Formula : C₂₆H₃₈O₃

- Molecular Weight : 398.58 g/mol

- Key Features: Contains a biphenyl ether moiety with a long-chain alkoxy group (octoxy). The extended hydrophobic chain enhances membrane permeability but reduces aqueous solubility compared to this compound.

- Applications : Used in surfactant and polymer chemistry due to its amphiphilic properties .

6-(Methoxymethoxy)hexan-1-ol

- Molecular Formula : C₈H₁₈O₃

- Molecular Weight : 162.23 g/mol

- Key Features : Lacks fluorine atoms but includes a methoxymethoxy protecting group. This modification simplifies synthetic handling but diminishes metabolic resistance.

- Synthesis : Prepared via Williamson ether synthesis, achieving 97% yield with flash chromatography .

1H,1H,6H-Decafluorohexan-1-ol

- Molecular Formula : C₆H₄F₁₀O

- Molecular Weight : 264.09 g/mol

- Key Features: Fully fluorinated hexanol derivative. Exhibits extreme hydrophobicity and chemical inertness, making it suitable for specialty coatings and fluoropolymer synthesis. However, it lacks the aromatic ether functionality of this compound .

Fluorinated Phenoxy Derivatives in Drug Development

Pamapimod (6-(2,4-Difluorophenoxy)-8-methylpyrido[2,3-d]pyrimidin-7-one)

- Molecular Formula : C₁₉H₁₆F₂N₃O₂

- Molecular Weight : 363.35 g/mol

- Key Features: Retains the 2,4-difluorophenoxy group but incorporates a pyridopyrimidinone core. This modification confers potent kinase inhibitory activity (IC₅₀ < 10 nM against p38α MAP kinase).

- Applications: Investigated for inflammatory diseases; demonstrates superior target affinity compared to simpler ether-alcohols like this compound .

4-(2,6-Difluorophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine

- Molecular Formula : C₁₁H₇F₅N₃O

- Molecular Weight : 307.19 g/mol

- Key Features: Features a pyrimidine ring with trifluoromethyl and difluorophenoxy groups. Acts as a potentiator of the HMRGX1 receptor, highlighting the role of fluorine in enhancing bioactivity and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.